molecular formula C22H22N2O3 B4628621 3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one

3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one

Cat. No. B4628621
M. Wt: 362.4 g/mol
InChI Key: GYWFCKQLZLZWCB-ZHACJKMWSA-N
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Description

The compound belongs to a class of chemicals that feature complex structures with potential biological activities. Its synthesis involves multiple steps, combining various chemical entities such as indenyl, furyl, pyrazolyl, and propenone groups, indicating a compound with potential pharmacological or material applications.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with other chemical entities, characterized by techniques like IR, NMR, and X-ray crystal diffraction (Zheng et al., 2010). This suggests a complex synthesis pathway that might involve similar steps for the compound .

Molecular Structure Analysis

Molecular structures of similar compounds have been determined using X-ray crystallography, providing insights into their 3D conformation and how different functional groups are oriented relative to each other. For instance, the molecular structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid was elucidated, highlighting the importance of X-ray analysis in confirming molecular structures (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often yield products with significant biological activity, such as anticancer or antimicrobial properties. For example, furopyrazole analogs have been synthesized and evaluated for cytotoxicity against HL-60 cell lines, suggesting potential anticancer activity (Chou et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are critical for their practical application. Studies often include thermal analysis to determine stability and crystallinity, which are essential for drug formulation and material science applications.

Chemical Properties Analysis

Chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, are fundamental for understanding the compound's behavior in biological systems or material applications. For example, the reactivity of similar compounds with copper(II) ions was investigated, revealing specific binding abilities and suggesting potential for complex formation (Cerchiaro et al., 2006).

Scientific Research Applications

Anticancer Activity

One study focused on the synthesis of furopyrazole analogs of 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole (YC-1) as novel anti-leukemia agents. These compounds were evaluated for their cytotoxicity against the HL-60 cell line, where one compound showed more potency than YC-1. This compound induced terminal differentiation of HL-60 cells toward the granulocyte lineage and demonstrated an apoptosis-inducing effect, offering a new lead for anti-leukemia agent development (Li-Chen Chou et al., 2007).

Fungitoxic Activity

Another research synthesized and evaluated the fungitoxic activity of 5-aryl-1-formyl-4,5-dihydro-3-(2-hydroxyphenyl)-1H-pyrazoles and their complexes against four phytopathogenic fungi. The study found that one ligand and its complexes showed the best activity against the fungi tested, demonstrating the potential for developing new fungicides (Nisha Singh et al., 2000).

Antimicrobial Evaluation

A study on the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives showed that these compounds possess significant antimicrobial properties. This indicates their potential as a foundation for the development of new antimicrobial agents (Farag M. A. Altalbawy, 2013).

Synthesis and Chemical Properties

The synthesis of cyanophthalide annulation with 4-(5-alkoxy-2-furyl)-3-buten-2-one and its application to the synthesis of a (naphtho)pyrano-γ-lactone was explored in another study. This research highlights the chemical reactions and transformations of furyl-containing compounds, contributing to the synthetic chemistry field (K. Nomura et al., 1986).

properties

IUPAC Name

(E)-3-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-2-24-21(12-13-23-24)22(25)11-10-18-8-9-20(27-18)15-26-19-7-6-16-4-3-5-17(16)14-19/h6-14H,2-5,15H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWFCKQLZLZWCB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)COC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)C(=O)/C=C/C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one
Reactant of Route 6
3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one

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